molecular formula C6H12N2O2S3 B14487326 Propionamide, 3,3'-trithiodi- CAS No. 63915-98-0

Propionamide, 3,3'-trithiodi-

Cat. No.: B14487326
CAS No.: 63915-98-0
M. Wt: 240.4 g/mol
InChI Key: XNCLQWUEWKYSQF-UHFFFAOYSA-N
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Description

Propionamide, 3,3’-trithiodi-: is a compound with the molecular formula C₆H₁₂N₂O₂S₃. It is an amide derivative containing three sulfur atoms, which gives it unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Propionamide, 3,3’-trithiodi- typically involves the reaction of 3,3’-dithiopropionic acid alkyl ester with an alkylamine in the presence of a polar solvent at temperatures ranging from 0 to 50°C . This method is used to synthesize N,N’-dimethyl-3,3’-dithiodipropionamides, which are intermediates for other chemical compounds.

Industrial Production Methods: Industrial production methods for Propionamide, 3,3’-trithiodi- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and the use of appropriate catalysts.

Chemical Reactions Analysis

Types of Reactions: Propionamide, 3,3’-trithiodi- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted amides.

Scientific Research Applications

Propionamide, 3,3’-trithiodi- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propionamide, 3,3’-trithiodi- involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Propionamide: A simpler amide without the sulfur atoms.

    3,3’-Dithiopropionamide: Contains two sulfur atoms instead of three.

    Acetamide: A smaller amide with different chemical properties.

Uniqueness: Propionamide, 3,3’-trithiodi- is unique due to its three sulfur atoms, which impart distinct reactivity and potential applications compared to other amides. Its ability to undergo specific oxidation and reduction reactions makes it valuable in various chemical and biological contexts.

Properties

CAS No.

63915-98-0

Molecular Formula

C6H12N2O2S3

Molecular Weight

240.4 g/mol

IUPAC Name

3-[(3-amino-3-oxopropyl)trisulfanyl]propanamide

InChI

InChI=1S/C6H12N2O2S3/c7-5(9)1-3-11-13-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)

InChI Key

XNCLQWUEWKYSQF-UHFFFAOYSA-N

Canonical SMILES

C(CSSSCCC(=O)N)C(=O)N

Origin of Product

United States

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